2-(4-Bromophenyl)benzonitrile

概要

説明

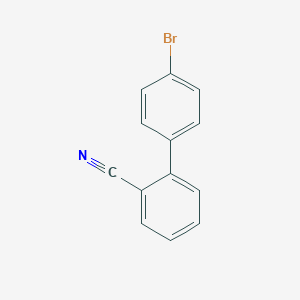

2-(4-Bromophenyl)benzonitrile, also known as 4-bromobenzonitrile, is an organic compound with the molecular formula C13H8BrN. It is a derivative of benzonitrile, where a bromine atom is substituted at the para position of the phenyl ring. This compound is a white to light yellow crystalline solid and is used in various chemical syntheses and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)benzonitrile can be achieved through several methods:

Aromatic Nitration and Bromination: One common method involves the nitration of benzene to form nitrobenzene, followed by bromination to yield 4-bromonitrobenzene.

Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction between 4-bromobenzonitrile and phenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and bromination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used along with bases like potassium carbonate in solvents like toluene or ethanol.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 4-hydroxybenzonitrile, 4-aminobenzonitrile, and 4-thiobenzonitrile.

Coupling Products: Biaryl compounds are the major products of coupling reactions, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

科学的研究の応用

Chemistry

2-(4-Bromophenyl)benzonitrile is extensively used in organic synthesis for the preparation of complex aromatic compounds. It acts as a building block in various reactions, including:

- Coupling Reactions : It participates in palladium-catalyzed coupling reactions, leading to the formation of biaryl compounds which are valuable intermediates in pharmaceuticals and agrochemicals .

- Substitution Reactions : The presence of the bromine atom makes it a good electrophile, facilitating nucleophilic substitution reactions .

Biology

The compound serves as a precursor in synthesizing biologically active molecules. Notable applications include:

- Drug Development : Research has indicated that derivatives of this compound exhibit potential therapeutic effects, including anti-cancer properties . For instance, compounds derived from this structure have been studied for their ability to inhibit estrogen synthesis, making them candidates for treating estrogen-dependent disorders such as breast cancer .

Medicine

In medicinal chemistry, this compound has been explored for its role in developing new pharmaceutical agents. Case studies highlight:

- Antitumor Activity : Specific derivatives have shown efficacy in reducing tumor growth in animal models, indicating potential for treating malignancies .

- Hormonal Regulation : Its derivatives have been investigated for their ability to modulate hormonal pathways, particularly in inhibiting aromatase activity, which is crucial for estrogen biosynthesis .

Industrial Applications

Beyond academic research, this compound finds applications in various industrial sectors:

- Polymer Production : It is used as an intermediate in synthesizing polymers and dyes .

- Agrochemicals : The compound contributes to developing agrochemical products due to its reactive nature and ability to form diverse chemical structures .

作用機序

The mechanism of action of 2-(4-Bromophenyl)benzonitrile primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, facilitating various substitution and coupling reactions. The nitrile group also plays a role in stabilizing intermediates during these reactions .

類似化合物との比較

4-Iodobenzonitrile: Similar in structure but with an iodine atom instead of bromine.

4-Chlorobenzonitrile: Contains a chlorine atom instead of bromine.

Uniqueness: 2-(4-Bromophenyl)benzonitrile is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its bromine atom provides a good leaving group for substitution reactions, while its nitrile group offers stability and functionality in various chemical transformations .

生物活性

2-(4-Bromophenyl)benzonitrile, with the chemical formula C13H8BrN, is an aromatic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a bromine atom attached to a phenyl group, which is further connected to a benzonitrile moiety. Its unique electronic properties, due to the bromine and nitrile groups, enhance its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Compounds similar to this structure have been shown to inhibit several key proteins involved in cancer progression and other diseases.

Targets of Action

- Tubulin : Inhibition of tubulin polymerization can disrupt microtubule dynamics, leading to cell cycle arrest.

- Heat Shock Protein 90 (Hsp90) : Inhibiting Hsp90 can destabilize several client proteins involved in cancer cell survival.

- Thioredoxin Reductase (TrxR) : This enzyme is crucial for maintaining cellular redox balance; its inhibition can lead to increased oxidative stress in cells.

- Histone Lysine-Specific Demethylase 1 (HLSD1) : Targeting this enzyme can alter gene expression patterns associated with cancer.

- P-Glycoprotein (P-gp) : Inhibition can enhance the effectiveness of chemotherapeutic agents by preventing drug efflux from cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Similar compounds have demonstrated significant anticancer effects through mechanisms such as apoptosis induction and inhibition of cell proliferation.

- Antimicrobial Properties : Some studies suggest potential antifungal and antibacterial activities, although specific data on this compound is limited.

Case Studies and Experimental Findings

A series of studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound.

In Vitro Studies

- Caspase Activation : Compounds similar to this compound have been shown to trigger caspase activation, indicating a pathway towards apoptosis in cancer cells.

- Cell Line Testing : In studies involving various cancer cell lines, compounds with similar structures exhibited significant cytotoxicity, suggesting that this compound may also possess similar effects.

In Vivo Studies

While direct studies on this compound are scarce, related compounds have shown promising results:

- Tumor Growth Inhibition : Animal models treated with structurally similar compounds demonstrated reduced tumor growth rates, implicating potential efficacy for this compound in oncology .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Although specific data is limited, compounds with similar structures typically exhibit:

- Absorption : Rapid absorption due to lipophilicity.

- Distribution : Predominantly hepatic metabolism with biliary excretion pathways.

- Toxicity Profiles : Higher concentrations have been associated with cytotoxic effects in certain cell types, necessitating careful dosage considerations .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds can be insightful:

| Compound Name | Structure | Notable Characteristics |

|---|---|---|

| 4-Bromobenzonitrile | Structure | Widely used in organic synthesis; simpler structure. |

| 3-(4-Bromophenyl)benzonitrile | Structure | Similar reactivity but different substitution pattern. |

| 4-Chlorobenzonitrile | Structure | Chlorine is less reactive than bromine; affects reactivity. |

特性

IUPAC Name |

2-(4-bromophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMUHWJOMVSGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362748 | |

| Record name | 2-(4-bromophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168072-17-1 | |

| Record name | 2-(4-bromophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。